2-Tert-butoxy-5-cyclopropoxypyridine
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Overview
Description
2-Tert-butoxy-5-cyclopropoxypyridine is a chemical compound with the molecular formula C12H17NO2. It is a pyridine derivative characterized by the presence of tert-butoxy and cyclopropoxy groups attached to the pyridine ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxypyridine typically involves the reaction of 2-chloropyridine with tert-butyl alcohol and cyclopropyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the substitution of the chlorine atom with the tert-butoxy and cyclopropoxy groups .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles like amines and thiols
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-Tert-butoxy-5-cyclopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine: Similar structure with a chlorine atom instead of a hydrogen atom at the 3-position.
2-(tert-Butoxy)pyridine: Lacks the cyclopropoxy group but has a similar tert-butoxy group attached to the pyridine ring.
Uniqueness
2-Tert-butoxy-5-cyclopropoxypyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11-7-6-10(8-13-11)14-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
LPTXFJOSXAGNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)OC2CC2 |
Origin of Product |
United States |
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